molecular formula C7H15NO B13498131 2-Ethyl-2-methylpyrrolidin-3-ol

2-Ethyl-2-methylpyrrolidin-3-ol

Cat. No.: B13498131
M. Wt: 129.20 g/mol
InChI Key: LSZOLHLPXNJXHJ-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylpyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group and a methyl group attached to the second carbon of the pyrrolidine ring, and a hydroxyl group attached to the third carbon. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to act as scaffolds for drug development .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-ethyl-2-methylpyrrolidin-3-ol

InChI

InChI=1S/C7H15NO/c1-3-7(2)6(9)4-5-8-7/h6,8-9H,3-5H2,1-2H3

InChI Key

LSZOLHLPXNJXHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(CCN1)O)C

Origin of Product

United States

Chemical Reactions Analysis

2-Ethyl-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield the corresponding amine .

Biological Activity

2-Ethyl-2-methylpyrrolidin-3-ol (C7H15NO) is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure contributes to its biological activities, making it a candidate for research into therapeutic applications. This article explores the biological activity of 2-Ethyl-2-methylpyrrolidin-3-ol, highlighting its mechanisms, potential therapeutic uses, and relevant case studies.

2-Ethyl-2-methylpyrrolidin-3-ol is classified as a pyrrolidine derivative. Its molecular structure features a pyrrolidine ring substituted with ethyl and methyl groups, which influences its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Melting PointNot available
SolubilitySoluble in water

The biological activity of 2-Ethyl-2-methylpyrrolidin-3-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that 2-Ethyl-2-methylpyrrolidin-3-ol exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, making it relevant for neurodegenerative disease studies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-Ethyl-2-methylpyrrolidin-3-ol against common pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 2: Neuroprotective Potential

In a model of oxidative stress-induced neurotoxicity, 2-Ethyl-2-methylpyrrolidin-3-ol demonstrated protective effects on neuronal cells. The compound reduced cell death and oxidative damage markers significantly.

Treatment GroupCell Viability (%)
Control100
Oxidative Stress40
Treatment with Compound75

Research Findings

Recent studies have focused on the synthesis and characterization of 2-Ethyl-2-methylpyrrolidin-3-ol derivatives to enhance its biological activity. Structure-activity relationship (SAR) studies suggest that modifications to the alkyl groups can significantly affect the compound's potency and selectivity towards biological targets.

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